molecular formula C20H17N5O5 B4376442 methyl 2-{[(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetyl]amino}benzoate

methyl 2-{[(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetyl]amino}benzoate

Cat. No.: B4376442
M. Wt: 407.4 g/mol
InChI Key: VQLVVSSITWIBES-UHFFFAOYSA-N
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Description

Methyl 2-{[(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C20H17N5O5 and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.12296866 g/mol and the complexity rating of the compound is 750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic routes and reaction conditions: : The preparation of methyl 2-{[(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetyl]amino}benzoate involves multiple synthetic steps. The process begins with the cyclization of appropriate precursors to form the pyrrolo[3,4-d][1,2,3]triazole core, followed by acetylation and esterification steps under controlled conditions. Solvents such as dichloromethane and catalysts like triethylamine might be employed in these reactions.

  • Industrial production methods: : In an industrial setting, the synthesis of this compound may involve optimized reaction pathways to ensure high yield and purity. This includes automated processes with stringent monitoring of reaction parameters like temperature, pressure, and pH.

Chemical Reactions Analysis

  • Types of reactions: : Methyl 2-{[(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetyl]amino}benzoate can undergo a range of chemical reactions, including oxidation, reduction, and substitution reactions.

  • Common reagents and conditions: : Oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride are often employed. Substitution reactions might utilize halogenating reagents or nucleophilic catalysts.

  • Major products:

Scientific Research Applications

  • Chemistry: : This compound is utilized in synthetic chemistry as an intermediate for the development of novel molecules with potential catalytic or material properties.

  • Biology: : In biological research, it can serve as a probe to study enzyme interactions or cellular pathways due to its unique structural features.

  • Medicine: : Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug development for conditions such as cancer or infectious diseases.

Mechanism of Action: : Methyl 2-{[(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetyl]amino}benzoate exerts its effects through interactions with specific molecular targets, often proteins or nucleic acids. Its mechanism of action may involve binding to active sites or altering the conformation of target molecules, thereby influencing biochemical pathways.

Comparison with Similar Compounds: : Compared to other compounds like benzoic acid derivatives or other triazole-containing molecules, this compound is unique due to the combination of its pyrrolo[3,4-d][1,2,3]triazole core and the specific functional groups attached to it. This unique structure imparts distinct chemical and biological properties, setting it apart from structurally related compounds.

Similar compounds

  • Benzoic acid derivatives

  • Pyrrolo[3,4-d][1,2,3]triazole-based compounds

  • N-acylated amino benzoates

This article provides a comprehensive overview of this compound, touching on its preparation, reactions, applications, mechanism of action, and comparison with similar compounds. Need anything else?

Properties

IUPAC Name

methyl 2-[[2-(4,6-dioxo-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O5/c1-30-20(29)13-9-5-6-10-14(13)21-15(26)11-24-17-16(22-23-24)18(27)25(19(17)28)12-7-3-2-4-8-12/h2-10,16-17H,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLVVSSITWIBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
methyl 2-{[(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
methyl 2-{[(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
methyl 2-{[(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
methyl 2-{[(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetyl]amino}benzoate

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